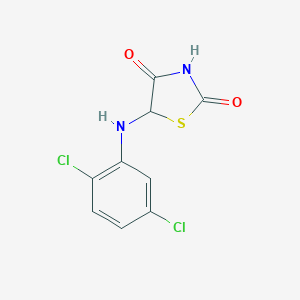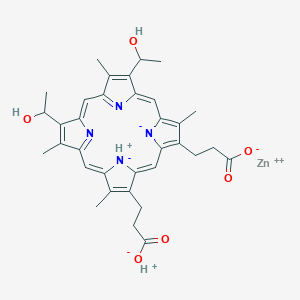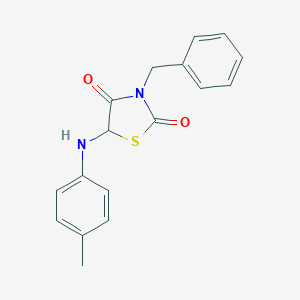![molecular formula C14H18N4OS B228562 [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea, also known as MTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and microbial growth. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the PI3K/Akt pathway in cancer cells, which is a key regulator of cell survival and proliferation. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. In addition, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt bacterial membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit various biochemical and physiological effects in different cell types and organisms. In cancer cells, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In macrophages, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In bacteria, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt membrane integrity, leading to bacterial death.
実験室実験の利点と制限
One advantage of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea. One direction is to investigate its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its precise mechanism of action and to evaluate its safety and toxicity in vivo.
合成法
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea can be synthesized by reacting 3-methyl-1-butanol, indole-3-carboxaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by a nucleophilic addition of thiourea to form the imine-thiourea derivative.
科学的研究の応用
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been investigated for its potential therapeutic applications in various fields of research. In cancer research, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells. In a study by Li et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to induce cell cycle arrest and apoptosis in human leukemia cells through the inhibition of the PI3K/Akt pathway. In another study by Zhang et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the NF-κB pathway.
In addition to its anti-cancer properties, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been investigated for its anti-inflammatory and antimicrobial activities. In a study by Lee et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Chen et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
特性
分子式 |
C14H18N4OS |
|---|---|
分子量 |
290.39 g/mol |
IUPAC名 |
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9H,7-8H2,1-2H3,(H3,15,17,20)/b16-12+ |
InChIキー |
ISEXFWAPQUKQNX-FOWTUZBSSA-N |
異性体SMILES |
CC(C)CCN1C2=CC=CC=C2/C(=N\NC(=S)N)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
正規SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)







![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)